TAMRA Azide 6-Isomer: A Technical Guide for Researchers and Drug Development Professionals
TAMRA Azide 6-Isomer: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the synthesis, properties, and applications of a key fluorescent probe in bioorthogonal chemistry.
Introduction
Tetramethylrhodamine (TAMRA) azide (B81097), 6-isomer, is a high-purity, isomerically defined fluorescent probe that plays a pivotal role in the field of bioconjugation and chemical biology. As a derivative of the bright and photostable TAMRA fluorophore, this azide-functionalized molecule is a key reagent for "click chemistry," a suite of bioorthogonal reactions that enable the specific and efficient labeling of biomolecules in complex biological systems. Its well-defined structure, particularly the single 6-isomer configuration, offers significant advantages in applications where reproducibility and high resolution are paramount, such as in drug discovery and development. This guide provides a comprehensive technical overview of TAMRA azide 6-isomer, including its synthesis, physicochemical properties, and detailed experimental protocols for its use.
Physicochemical and Spectral Properties
TAMRA azide is a xanthene dye characterized by its orange emission. It exists as two structural isomers, the 5-isomer and the 6-isomer, which exhibit very similar spectral properties. The 6-isomer is a purified form that is often preferred for applications requiring high reproducibility to avoid potential issues with signal broadening in techniques like HPLC purification of labeled products.
Data Presentation: Quantitative Properties of TAMRA Azide Isomers
| Property | TAMRA Azide 6-Isomer | TAMRA Azide 5-Isomer |
| Molecular Formula | C₂₈H₂₈N₆O₄ | C₂₈H₂₈N₆O₄ |
| Molecular Weight | 512.57 g/mol | 512.56 g/mol |
| CAS Number | 1192590-89-8 | 825651-66-9 |
| Appearance | Violet/Dark red amorphous solid | Violet/Dark red amorphous solid |
| Solubility | Good in DMF, DMSO, and alcohols; low in water | Good in polar organic solvents (DMF, DMSO, alcohols); low in water |
| Excitation Maximum (λex) | 541 - 553 nm | 541 - 555 nm |
| Emission Maximum (λem) | 567 - 575 nm | 567 - 580 nm |
| Extinction Coefficient (ε) | 84,000 - 92,000 M⁻¹cm⁻¹ | 84,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ) | 0.1 | 0.1 |
Synthesis of TAMRA Azide 6-Isomer
The synthesis of TAMRA azide 6-isomer is a multi-step process that begins with the preparation of the isomerically pure 6-carboxytetramethylrhodamine (B1664190) (6-TAMRA) core, followed by the introduction of the azide functionality.
Synthesis of 6-Carboxytetramethylrhodamine (6-TAMRA)
A scalable synthesis of isomerically pure 6-carboxytetramethylrhodamine has been reported, which involves the acylation of 3-dimethylaminophenol (B24353) with 1,2,4-benzenetricarboxylic anhydride.[1] This reaction produces a mixture of dicarboxybenzophenones, which can be separated into individual isomers through recrystallization. The purified 6-isomer of the benzophenone (B1666685) is then reacted with another molecule of 3-dimethylaminophenol to yield 6-carboxytetramethylrhodamine.[1]
Conversion of 6-Carboxytetramethylrhodamine to 6-TAMRA Azide
The carboxylic acid group of 6-TAMRA is converted to an acyl azide. A general and efficient method for this conversion involves the use of trichloroacetonitrile, triphenylphosphine, and sodium azide at room temperature.[2] This method directly converts the carboxylic acid to the corresponding acyl azide in high yield, avoiding the need for harsh conditions or the formation of an intermediate acyl chloride.[2][3]
Experimental Protocols
The primary application of TAMRA azide 6-isomer is in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction enables the covalent labeling of alkyne-modified biomolecules.
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline for the labeling of an alkyne-containing protein with TAMRA azide 6-isomer in an aqueous buffer.
Materials:
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Alkyne-modified protein in a suitable buffer (e.g., PBS)
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TAMRA azide 6-isomer stock solution (e.g., 10 mM in DMSO)
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Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 100 mM in water)
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Ligand stock solution (e.g., 200 mM THPTA in water)
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Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM in water)
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DMSO (optional, for improving solubility)
Procedure:
-
Preparation of Reagents:
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Prepare fresh sodium ascorbate solution.
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Thaw all other stock solutions at room temperature.
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-
Reaction Setup:
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In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration in your reaction buffer.
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Add TAMRA azide 6-isomer to the reaction mixture. A molar excess (e.g., 4-10 fold) over the protein is typically used.
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Add the copper(II) sulfate and ligand solution. A common practice is to pre-mix the CuSO₄ and THPTA in a 1:2 molar ratio.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
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-
Incubation:
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Gently mix the reaction components.
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Incubate at room temperature for 30-60 minutes, protected from light.
-
-
Purification:
-
Remove unreacted TAMRA azide and copper catalyst using a suitable method such as size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
-
Analysis:
-
Confirm the labeling of the target protein by methods such as SDS-PAGE with in-gel fluorescence scanning or mass spectrometry.
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Applications in Research and Drug Development
The unique properties of TAMRA azide 6-isomer make it a valuable tool for a wide range of applications in basic research and the pharmaceutical industry.
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Fluorescent Labeling of Biomolecules: It is extensively used for the fluorescent labeling of peptides, proteins, and nucleic acids.[4][5] This enables the visualization and tracking of these molecules in cells and tissues.
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Drug Target Identification: In combination with photoaffinity labeling, TAMRA azide can be used to identify the cellular targets of small molecule drugs.[6][7][8][9] A clickable photoaffinity probe is used to covalently label binding partners, which are then fluorescently tagged with TAMRA azide for detection and identification.[6]
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GPCR Ligand Binding Assays: TAMRA-labeled ligands are employed in fluorescence-based assays to study G protein-coupled receptor (GPCR) binding and signaling.[5][10][11][12] These assays are crucial for screening and characterizing new drug candidates that target GPCRs.
-
High-Throughput Screening (HTS): The robust and efficient nature of click chemistry with TAMRA azide makes it suitable for HTS platforms in drug discovery.
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Fluorescence Resonance Energy Transfer (FRET): TAMRA can serve as a FRET acceptor in combination with a suitable donor fluorophore, allowing for the study of molecular interactions and conformational changes in real-time.
Visualizations
Experimental Workflow: Protein Labeling via CuAAC
Caption: Workflow for labeling an alkyne-modified protein with TAMRA azide 6-isomer using CuAAC.
Signaling Pathway: GPCR Ligand Binding Detection
Caption: Conceptual diagram of using TAMRA azide to label a GPCR for binding studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Direct Synthesis of Acyl Azides from Carboxylic Acids by the Combination of Trichloroacetonitrile, Triphenylphosphine and Sodium Azide [organic-chemistry.org]
- 3. Acyl azide - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Application of BRET to monitor ligand binding to GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of clickable active site-directed photoaffinity probes for γ-secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
- 12. resources.revvity.com [resources.revvity.com]
